[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine
CAS No.:
Cat. No.: VC13434269
Molecular Formula: C11H9F2NS
Molecular Weight: 225.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F2NS |
|---|---|
| Molecular Weight | 225.26 g/mol |
| IUPAC Name | [4-(3,4-difluorophenyl)thiophen-2-yl]methanamine |
| Standard InChI | InChI=1S/C11H9F2NS/c12-10-2-1-7(4-11(10)13)8-3-9(5-14)15-6-8/h1-4,6H,5,14H2 |
| Standard InChI Key | BGKGJXATEMYFHJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=CSC(=C2)CN)F)F |
| Canonical SMILES | C1=CC(=C(C=C1C2=CSC(=C2)CN)F)F |
Introduction
The compound [4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine is a chemical entity of interest due to its structural features and potential applications in various fields, including medicinal chemistry and material sciences. This article provides a detailed exploration of the compound's chemical properties, synthesis methods, and potential uses based on available scientific data.
Synthesis
The synthesis of [4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine involves coupling reactions between a thiophene derivative and a difluorinated benzene precursor. A generalized synthetic route might include:
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Step 1: Preparation of Thiophene Intermediate
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Starting with thiophene derivatives, functionalization (e.g., bromination or iodination) is performed to enable coupling.
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Step 2: Coupling Reaction
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A Suzuki or Stille coupling reaction is employed to attach the difluorophenyl moiety to the thiophene backbone.
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Step 3: Introduction of Methanamine Group
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The final step involves introducing the methanamine group via reductive amination or nucleophilic substitution.
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Applications
4.1 Medicinal Chemistry
The compound's structure suggests potential activity as a ligand for biological targets such as enzymes or receptors due to:
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The electron-withdrawing effects of fluorine atoms.
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The presence of an amine group capable of forming hydrogen bonds.
4.2 Material Science
Thiophene derivatives are widely used in organic electronics (e.g., organic semiconductors). The addition of difluorophenyl groups may enhance electronic properties such as charge mobility.
Comparative Data Table
Research Outlook
Further studies are required to:
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Investigate biological activity through in vitro assays.
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Explore its electrochemical properties for use in advanced materials.
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Optimize synthetic routes for scalability and cost-effectiveness.
This compound holds promise for diverse applications, but detailed experimental data are necessary to fully realize its potential.
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